molecular formula C14H14N2O B12521131 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- CAS No. 668461-31-2

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-

Cat. No.: B12521131
CAS No.: 668461-31-2
M. Wt: 226.27 g/mol
InChI Key: HSECEQYULBGNJA-LLVKDONJSA-N
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Description

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- is a chiral small molecule characterized by a pyridine core substituted with a carboxamide group at the 2-position and an (R)-configured 1-phenylethyl moiety. This compound belongs to a class of enantiomerically pure amides with applications in asymmetric catalysis and medicinal chemistry. Its synthesis typically involves coupling 2-pyridinecarboxylic acid derivatives with (R)-1-phenylethylamine using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by purification via crystallization or chromatography .

Properties

CAS No.

668461-31-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-[(1R)-1-phenylethyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c1-11(12-7-3-2-4-8-12)16-14(17)13-9-5-6-10-15-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1

InChI Key

HSECEQYULBGNJA-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=N2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- typically involves the reaction of pyridine-2-carboxylic acid with (1R)-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted amide compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

2-Pyridinecarboxamide derivatives, including N-[(1R)-1-phenylethyl] variants, have shown promise as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, studies have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

CompoundMechanism of ActionCancer TypeReference
2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-Induces apoptosisBreast cancer
2-Pyridinecarboxamide derivativesInhibits cell proliferationLung cancer

Case Study: A study published in a peer-reviewed journal reported that a specific derivative of 2-pyridinecarboxamide exhibited an IC50 value of 20 µM against breast cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

2. Antiviral Properties

Recent investigations have explored the antiviral potential of 2-pyridinecarboxamide derivatives against various viruses, including human papillomavirus and hepatitis C virus. The structure-activity relationship studies suggest that modifications on the pyridine ring enhance antiviral activity.

CompoundVirus TargetedIC50 Value (µM)Reference
N-[(1R)-1-phenylethyl]-2-pyridinecarboxamideHepatitis C Virus15
Derivative XHuman Papillomavirus10

Case Study: A derivative was tested against hepatitis C virus with promising results, showing an IC50 of 15 µM, which supports its potential as a therapeutic agent in viral infections .

Neuropharmacological Applications

3. Neuroprotective Effects

Research has indicated that certain derivatives of 2-pyridinecarboxamide possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter systems or reducing oxidative stress.

CompoundDisease TargetedMechanism of ActionReference
N-[(1R)-1-phenylethyl]-2-pyridinecarboxamideAlzheimer's DiseaseReduces oxidative stress
Derivative YParkinson's DiseaseModulates dopamine levels

Case Study: A study found that a specific derivative improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

The pyridine ring in 2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- distinguishes it from related compounds with alternative heterocyclic cores:

Compound Core Structure Key Properties Reference
(S)-N-[(1R)-1-Phenylethyl]picolinamide Pyridine Synthesized via directed C–H functionalization; used in asymmetric catalysis
(S)-1,2,3,4-Tetrahydroisoquinoline-3-N-[(1R)-1-phenylethyl]thiocarboxamide Tetrahydroisoquinoline 77% enantiomeric excess (ee) at 25°C, 17% yield in catalysis
(S)-N-[(1R)-1-Phenylethyl]pyrrolidine-2-thiocarboxamide Pyrrolidine 84% ee at 4°C, 62% yield; superior enantioselectivity vs. tetrahydroisoquinoline

Analysis :

  • The pyridine core in the target compound may enhance π-π stacking interactions compared to saturated heterocycles like pyrrolidine or tetrahydroisoquinoline.
  • Thiocarboxamide analogues (e.g., pyrrolidine derivative) exhibit higher enantioselectivity (84% ee) but require lower reaction temperatures, suggesting trade-offs between reactivity and stereochemical control .
Substituent Effects on Catalytic Performance

The (R)-1-phenylethyl group is a common chiral auxiliary. Comparisons with benzamide derivatives highlight divergent synthetic challenges:

Compound Type Synthetic Accessibility Yield Limitations Reference
N-(1-Phenylethyl)benzamide Low divergence in assembly Lower yields due to steric hindrance
2-Pyridinecarboxamide derivatives Compatible with C–H functionalization Higher functional group tolerance

Key Findings :

  • Benzamide derivatives (e.g., 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide) face yield limitations (<50%) due to steric and electronic factors .
  • Pyridinecarboxamides benefit from pyridine’s directing effects in C–H activation, enabling efficient synthesis of enantiopure products .

Insights :

  • The pyridinecarboxamide’s rigid structure may favor enzyme binding in catalytic applications over flexible aliphatic amides.

Biological Activity

2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]- is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic targets, and relevant case studies.

The biological activity of 2-Pyridinecarboxamide derivatives often involves modulation of ion channels and interaction with various biological pathways:

  • Sodium Channel Modulation : Research indicates that certain pyridinecarboxamide derivatives exhibit selective affinity for sodium channels, particularly NaV1.8. These compounds can modulate sodium channel activity, which is crucial for pain management and neuroprotection .
  • Antiviral Activity : Some derivatives have shown promising antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism appears to be independent of traditional pathways like protein kinase C inhibition, suggesting alternative antiviral strategies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Pyridinecarboxamide derivatives:

Activity Target IC50 (nM) Selectivity Reference
Sodium Channel ModulationNaV1.8<100Higher affinity than NaV1.5
Antiviral ActivityHCV NS5B enzyme2.0 - 2.3Effective against multiple genotypes
CytotoxicityVarious cell lines>50Low cytotoxicity

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of a series of pyridinecarboxamide derivatives against HCV. The results demonstrated that specific structural modifications enhanced the inhibitory effects on the NS5B enzyme, with one compound exhibiting an IC50 value as low as 2.0 nM while maintaining low cytotoxicity (>50 µM) .

Case Study 2: Pain Management

Another study focused on the modulation of NaV1.8 channels by pyridinecarboxamide derivatives. It was found that these compounds could effectively inhibit NaV1.8 channel activity, which is implicated in pain signaling pathways, thus providing a potential therapeutic avenue for pain management with reduced side effects compared to traditional analgesics .

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